4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, such as the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A related compound with a similar structure but lacking the isobutyl group.
4-Isobutylpyrrolidine: Another similar compound with the isobutyl group but without the carboxylic acid functionality.
Uniqueness
4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the isobutyl group and the carboxylic acid functionality. This combination of structural features imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)3-7-4-10-5-8(7)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H |
InChI Key |
MGLUWIXZKKTFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCC1C(=O)O.Cl |
Origin of Product |
United States |
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